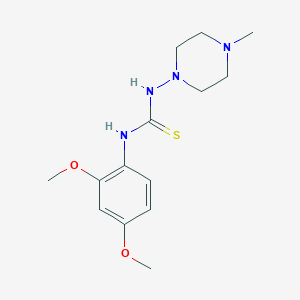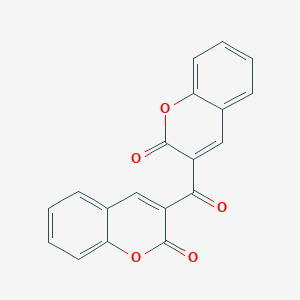
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is thought to be through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can directly react with ROS and RNS, preventing them from damaging cellular components. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, further reducing oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have cardioprotective effects and can protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its well-established synthesis method. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a potent antioxidant and has a range of biochemical and physiological effects, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is that it may not accurately reflect the effects of endogenous antioxidants in vivo.
Future Directions
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its effects on oxidative stress and inflammation. Finally, there is potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with thionyl chloride to form the corresponding chloroaniline. The chloroaniline is then reacted with 4-methylpiperazine and potassium thiocyanate to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis method has been well-established and can be easily replicated in a laboratory setting.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antioxidant and can protect against oxidative stress in a variety of cell types. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-12-5-4-11(19-2)10-13(12)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYBUWWMLEDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)



![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)